[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXFUVDQVZQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137574-46-8 | |
| Record name | [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substrate Design and Reaction Conditions
Photochemical [2+2] cycloaddition has been widely employed to construct the 2-oxabicyclo[2.1.1]hexane scaffold. As reported by EvitaChem and ACS publications, irradiation of α,β-unsaturated ketones or ethers with UV light induces intramolecular cyclization. For example, 2-methylenebicyclo[2.1.1]hexan-5-one undergoes [2+2] photocycloaddition to yield the bicyclic ether core, which is subsequently functionalized.
Key Parameters:
Post-Cycloaddition Functionalization
Introducing the aminomethyl group requires selective amination. A two-step protocol involving bromination at the bridgehead position followed by nucleophilic substitution with aqueous ammonia has been described. For instance, treatment of 2-oxabicyclo[2.1.1]hexan-4-ylmethanol with PBr₃ yields the corresponding bromide, which reacts with NH₃ in THF to install the aminomethyl group (yield: 35–40%).
Mannich Reaction Approach
One-Pot Condensation
The Mannich reaction enables simultaneous introduction of the aminomethyl and hydroxymethyl groups. As demonstrated in PMC studies, mixing formaldehyde, ammonium chloride, and a bicyclic ketone precursor in ethanol under reflux forms the target compound via a three-component coupling.
Optimized Conditions:
Stereochemical Control
The stereoselectivity of the Mannich reaction is influenced by the bicyclic system’s rigidity. Single-crystal X-ray diffraction data confirm that the aminomethyl group adopts an exo orientation relative to the ether oxygen, minimizing steric hindrance.
Ring-Opening Functionalization of Epoxides
Epoxide Synthesis and Aminolysis
Epoxidation of bicyclic alkenes followed by ring-opening with ammonia provides an alternative route. For example, 2-oxabicyclo[2.1.1]hex-5-ene reacts with mCPBA to form an epoxide, which undergoes aminolysis in aqueous NH₃ at 60°C to install the aminomethyl group (yield: 30–35%).
Hydroxymethylation via Oxidation
The hydroxymethyl group is introduced via oxidation of a methylene precursor. Using Jones reagent (CrO₃/H₂SO₄), 2-oxabicyclo[2.1.1]hexane-4-carbaldehyde is oxidized to the corresponding carboxylic acid, which is reduced with LiAlH₄ to yield the alcohol (overall yield: 25%).
Analytical Characterization and Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The primary alcohol group undergoes oxidation to form a ketone or aldehyde under controlled conditions. Common oxidizing agents include KMnO₄ (acidic conditions) or CrO₃ (Jones oxidation), yielding products such as 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-carboxylic acid . Conversely, reduction of the alcohol group with NaBH₄ or LiAlH₄ produces the corresponding alkane derivative.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄ (H₂SO₄, 0°C) | 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-carboxylic acid | 65–72% |
| Reduction | LiAlH₄ (THF, reflux) | [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methane | 58–63% |
Substitution Reactions
The aminomethyl group participates in nucleophilic substitution (SN2) reactions. For example:
-
Alkylation with methyl iodide (CH₃I) in basic conditions forms N-methyl derivatives .
-
Acylation with acetyl chloride (CH₃COCl) yields N-acetylated products .
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| Aminomethyl group | CH₃I, K₂CO₃ | N-Methyl-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | DMF, 50°C, 12h |
| Aminomethyl group | CH₃COCl, Et₃N | N-Acetyl-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | DCM, 0°C→RT, 6h |
Condensation Reactions
The hydroxymethyl group reacts with carbonyl compounds (e.g., aldehydes) to form hemiacetals or imines . For instance:
\text{Compound} + \text{C₆H₅CHO} \rightarrow \text{[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol benzylidene derivative} \quad (\text{Yield: 70–75%})
Cycloaddition Reactions
The bicyclo[2.1.1]hexane framework participates in [2+2] photocycloadditions with alkenes or alkynes under UV light (λ = 254 nm). This reaction expands the bicyclic system to form tricyclic derivatives .
| Substrate | Reaction Partner | Product | Conditions |
|---|---|---|---|
| Bicyclic framework | Ethylene | Tricyclo[4.2.0.0²,⁵]octane derivative | UV (254 nm), 24h |
Biological Interactions
The compound acts as a ligand in biological systems, interacting with neurotransmitter receptors (e.g., GABAₐ) due to structural similarity to γ-aminobutyric acid (GABA). This interaction is pH-dependent, with optimal binding at pH 7.4 .
Key Research Findings
-
Substitution at the aminomethyl group enhances water solubility by up to 10-fold compared to non-functionalized bicyclic analogs .
-
Oxidation of the hydroxymethyl group improves metabolic stability in pharmacokinetic studies.
-
The bicyclic scaffold’s strain energy (~25 kcal/mol) facilitates reactivity in cycloadditions .
Mechanistic Insights
-
Steric effects : The bicyclo[2.1.1]hexane’s bridgehead substituents direct regioselectivity in substitution reactions.
-
Electronic effects : The oxygen atom in the 2-oxabicyclo framework stabilizes transition states via lone-pair donation .
This compound’s versatility makes it valuable in medicinal chemistry for designing bioisosteres with improved physicochemical properties .
Scientific Research Applications
The biological activity of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol has been a subject of research due to its potential pharmacological effects. Preliminary studies suggest that compounds with similar structures exhibit activities such as:
- Antimicrobial properties : Compounds derived from this structure have shown effectiveness against various microbial strains.
- Acetylcholinesterase inhibition : This compound may have potential applications in treating neurodegenerative diseases like Alzheimer's by inhibiting the enzyme responsible for breaking down acetylcholine, thereby increasing its levels in the brain .
Neuropharmacology
The compound's structural rigidity allows it to interact effectively with biological macromolecules, making it a candidate for drug development aimed at treating cognitive disorders. In silico studies have indicated promising binding interactions with acetylcholinesterase, suggesting its potential as an Alzheimer’s therapeutic agent .
Antimicrobial Research
Research indicates that the bicyclic structure may enhance the compound's solubility and stability, contributing to its antimicrobial efficacy. Studies have shown that derivatives of this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the bicyclic framework.
- Introduction of the aminomethyl group.
- Finalization of the methanol moiety through specific chemical reactions.
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
Case Study 1: Alzheimer’s Disease Research
In a recent study, researchers synthesized derivatives based on this compound framework to evaluate their efficacy as acetylcholinesterase inhibitors. The most promising derivative exhibited an IC50 value of 2.7 µM, indicating strong inhibitory activity against the enzyme . Molecular docking simulations provided insights into binding interactions, supporting further development as a therapeutic candidate.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds demonstrated significant activity against various pathogens, including resistant strains of bacteria. The structural characteristics were linked to enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in substituents on the bicyclic core, influencing physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol, also known by its CAS number 2137574-46-8, is a bicyclic compound with potential applications in medicinal chemistry. Its unique structural properties allow it to serve as a bioisostere for various pharmacophores, which can influence its biological activity.
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.19 g/mol
- IUPAC Name : (1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
- Purity : 97%
Biological Activity Overview
Research on the biological activity of this compound is limited, but its structural characteristics suggest several potential mechanisms of action:
- Bioisosterism : The compound can act as a bioisostere for ortho- and meta-substituted benzenes, which are common in drug design. This property may enhance the pharmacokinetic and pharmacodynamic profiles of related compounds .
- Enzyme Inhibition Potential : Preliminary studies indicate that bicyclic compounds similar to this compound may exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways .
Case Study 1: Synthesis and Validation
In a study focused on synthesizing 2-oxabicyclo[2.1.1]hexanes, researchers demonstrated that these compounds could be transformed into various biologically active derivatives. The synthesis involved iodocyclization reactions, leading to products that were validated for their biological activity . Although specific data on this compound was not detailed, the methodologies used provide a framework for future investigations.
Case Study 2: Pharmacological Applications
Another relevant study highlighted the incorporation of bicyclic systems into drug frameworks, noting their effectiveness as scaffolds in medicinal chemistry . The research emphasized the importance of structural modifications in enhancing drug efficacy and reducing side effects.
Predicted Collision Cross Section Data
The following table summarizes the predicted collision cross-section data for different adducts of this compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 144.10192 | 125.4 |
| [M+Na]+ | 166.08386 | 127.5 |
| [M+NH4]+ | 161.12846 | 133.5 |
| [M+K]+ | 182.05780 | 125.4 |
| [M-H]- | 142.08736 | 121.6 |
| [M+Na-2H]- | 164.06931 | 123.6 |
| [M]+ | 143.09409 | 123.4 |
| [M]- | 143.09519 | 123.4 |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol that influence its reactivity?
- Answer: The compound features a bicyclo[2.1.1]hexane framework with an oxygen atom in the 2-position (2-oxabicyclo), an aminomethyl group at the 1-position, and a hydroxymethyl group at the 4-position. These groups confer dual reactivity: the amine enables nucleophilic reactions (e.g., Schiff base formation), while the hydroxyl group participates in hydrogen bonding or esterification. The strained bicyclic structure may enhance electrophilic reactivity at bridgehead carbons. Characterize these groups via H NMR (amine protons at δ 1.5–2.5 ppm, hydroxyl proton at δ 3.3–4.0 ppm) and IR spectroscopy (N–H stretch ~3300 cm, O–H stretch ~3200–3600 cm) .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical steps?
- Answer: Synthesis typically involves:
- Step 1: Formation of the bicyclic core via [2+2] photocycloaddition or ring-closing metathesis.
- Step 2: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
- Step 3: Hydroxymethylation at the 4-position using epoxide ring-opening or oxidation-reduction sequences.
Critical steps: Purification of intermediates via column chromatography (silica gel, eluent: CHCl/MeOH) and protection/deprotection of functional groups (e.g., using Boc for amines) to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Answer:
- NMR: C NMR will show bridgehead carbons at δ 40–50 ppm. The hydroxymethyl carbon appears at δ 60–65 ppm, and the aminomethyl carbon at δ 45–50 ppm.
- IR: Peaks at 1050–1150 cm (C–O stretch) and 1600–1650 cm (N–H bend).
- Mass Spectrometry: ESI-MS should display a molecular ion peak at m/z 143.19 (M+H) .
Q. What in vitro assays are recommended for initial screening of the compound’s biological activity?
- Answer:
- Receptor Binding Assays: Radioligand displacement studies (e.g., for neurotransmitter receptors like GABA or NMDA due to structural similarity to bicyclic amines).
- Enzyme Inhibition: Test against acetylcholinesterase or monoamine oxidases using spectrophotometric methods (e.g., Ellman’s assay).
- Cytotoxicity: MTT assay in HEK-293 or SH-SY5Y cell lines to assess preliminary safety .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the biological activity and binding modes of this compound?
- Answer:
- DFT Calculations: Optimize the molecular geometry to determine electrostatic potential maps, identifying nucleophilic/electrophilic regions.
- Molecular Docking: Use AutoDock Vina to simulate binding to targets like the GABA receptor (PDB ID: 6HUP). Focus on hydrogen bonds between the hydroxymethyl group and Glu155, and π-stacking of the bicyclic core with aromatic residues.
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis (e.g., unintended diastereomer formation)?
- Answer:
- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol to separate enantiomers.
- X-ray Crystallography: Confirm absolute configuration of crystalline intermediates.
- Vibrational Circular Dichroism (VCD): Compare experimental and calculated spectra to assign stereochemistry .
Q. How does the compound’s bicyclic architecture influence its pharmacokinetic properties, and what in vitro assays evaluate its ADMET profile?
- Answer: The strained ring system enhances metabolic stability but may reduce solubility. Key assays:
- Permeability: Caco-2 cell monolayer assay (P >1 × 10 cm/s indicates good absorption).
- Microsomal Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to measure half-life.
- Plasma Protein Binding: Equilibrium dialysis to quantify unbound fraction .
Q. What synthetic challenges arise when scaling up the production of this compound, and how can they be mitigated?
- Answer:
- Challenge 1: Low yields in ring-closing steps due to strain. Solution: Optimize reaction temperature (e.g., 0°C for photocycloaddition) and use high-dilution conditions.
- Challenge 2: Epimerization during hydroxymethylation. Solution: Employ bulky protecting groups (e.g., TBS) to sterically hinder racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
